Comparison of Melting Point with the Non-Trifluoromethoxy Analog
The presence of the trifluoromethoxy group significantly lowers the melting point of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoic acid compared to its non-fluorinated analog, 3-Bromo-5-nitrobenzoic acid. This difference is critical for solid-state handling, purification via recrystallization, and potential formulation. The target compound exhibits a melting point of 87–89°C , whereas 3-Bromo-5-nitrobenzoic acid melts at a much higher range of 160–164°C .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 87–89°C |
| Comparator Or Baseline | 3-Bromo-5-nitrobenzoic acid: 160–164°C |
| Quantified Difference | Approximately 73°C lower melting point for the target compound. |
| Conditions | Standard laboratory conditions; data aggregated from vendor specifications. |
Why This Matters
A significantly lower melting point can simplify purification processes and improve handling characteristics during synthesis, offering a practical advantage over the higher-melting non-fluorinated analog.
